molecular formula C12H20O2 B13304899 2-Hexanoylcyclohexan-1-one

2-Hexanoylcyclohexan-1-one

Cat. No.: B13304899
M. Wt: 196.29 g/mol
InChI Key: MVSJGHNTDUMJJZ-UHFFFAOYSA-N
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Description

2-Hexanoylcyclohexan-1-one is an organic compound with the molecular formula C12H20O2 It is a ketone derivative, characterized by a cyclohexane ring substituted with a hexanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexanoylcyclohexan-1-one can be achieved through several methods. One common approach involves the acylation of cyclohexanone with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Hexanoylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hexanoylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexanoylcyclohexan-1-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with similar reactivity but lacking the hexanoyl group.

    2-Cyclohexen-1-one: An unsaturated ketone with different reactivity due to the presence of a double bond.

    Hexanoyl chloride: A precursor in the synthesis of 2-Hexanoylcyclohexan-1-one.

Uniqueness

This compound is unique due to the combination of a cyclohexane ring and a hexanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-hexanoylcyclohexan-1-one

InChI

InChI=1S/C12H20O2/c1-2-3-4-8-11(13)10-7-5-6-9-12(10)14/h10H,2-9H2,1H3

InChI Key

MVSJGHNTDUMJJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1CCCCC1=O

Origin of Product

United States

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